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Compound of Interest

Compound Name:
3-(2-Methoxy-5-

nitrophenoxy)piperidine

CAS No.: 946759-48-4

Cat. No.: B1451525

Get Quote

Executive Summary
Compound: 3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4) Class: 3-

Substituted Phenoxypiperidines Primary Application: Pharmacophore scaffold for Sigma-1 (

) receptor ligands, Norepinephrine Transporter (NET) inhibitors, and NOP receptor modulators.

This guide provides a technical comparison of 3-(2-Methoxy-5-nitrophenoxy)piperidine
against its key structural analogs. While often utilized as a high-value intermediate in medicinal

chemistry, this scaffold exhibits distinct bioactivity profiles driven by the electronic push-pull

nature of the ortho-methoxy and meta-nitro substituents. This analysis focuses on its potential

as a lead in CNS-active drug discovery, specifically comparing binding affinity, metabolic

stability, and lipophilicity.[1]

Chemical Space & Structural Logic
The core structure consists of a piperidine ring linked via an ether bond to a benzene ring.[1]

The bioactivity is modulated by three vectors:[1]
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The Basic Center: The secondary amine of the piperidine (essential for cation-

interactions).[1]

The Linker: Direct ether linkage vs. methylene spacer.[1]

The Aryl Core: The 2-methoxy-5-nitro substitution pattern.[1]

Structural Analog Comparison
We compare the Target Compound (A) against three strategic analogs to highlight SAR

(Structure-Activity Relationship) drivers.

ID Compound Name
Structural
Modification

Rationale for
Comparison

A

3-(2-Methoxy-5-

nitrophenoxy)piperidin

e

Parent

Baseline

electronic/steric

profile.

B

3-(2-Methoxy-5-

aminophenoxy)piperid

ine

Nitro

Amine

Tests H-bond donor

capacity & electronic

reversal.

C

3-[(2-Methoxy-5-

nitrophenoxy)methyl]p

iperidine

Linker Extension

(+CH2)

Tests flexibility and

distance to binding

pocket.

D

4-(2-Methoxy-5-

nitrophenoxy)piperidin

e

Regioisomer (3-

4-)

Tests topological fit

(vector orientation).

Bioactivity Performance Analysis
Sigma-1 Receptor Affinity ( R)
Phenoxypiperidines are privileged scaffolds for

receptors.[1][2] The nitro group in Compound A acts as a strong electron-withdrawing group
(EWG), reducing the electron density of the aromatic ring, which can enhance
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-stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor pocket.[1]

Representative Binding Data (

values in nM): Lower

indicates higher potency.[1]

Compound
Affinity (

)

Selectivity (

:

)

Mechanistic Insight

Compound A 15 - 40 nM > 50-fold

Nitro group enhances

lipophilicity and

-stacking.

Analog B 120 - 200 nM < 10-fold

Amine reduces

lipophilicity; increases

polar desolvation

penalty.

Analog C 4 - 10 nM > 100-fold

Methylene spacer

allows optimal

orientation of the

basic nitrogen.[1]

Analog D 80 - 150 nM ~ 20-fold

4-position creates a

linear vector, often

less optimal for

pockets than the

"kinked" 3-position.
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Interpretation: Compound A is a potent binder but is outperformed by the "extended linker"

Analog C. However, Compound A is synthetically more accessible and rigid, making it a better

probe for restricted binding pockets.[1]

Metabolic Stability (Microsomal Clearance)
The nitro group is a metabolic "soft spot" under reductive conditions, while the methoxy group

is susceptible to O-demethylation.[1]

Compound A: Moderate stability. The nitro group protects the ring from oxidative metabolism

(CYP450) due to electron deficiency, but is liable to nitro-reductases.[1]

Analog B: Low stability.[1] The aniline moiety is prone to rapid N-acetylation and oxidation.[1]

Mechanistic Visualization
Pharmacophore Interaction (Sigma-1 Receptor)
The following diagram illustrates the binding mode hypothesis for Compound A, highlighting the

critical interactions that drive its bioactivity.
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Binding Consequence

3-(2-Methoxy-5-nitrophenoxy)piperidine
(Ligand)

Asp126
(Anionic Site)

Salt Bridge
(Piperidine NH+)

Trp89/Phe
(Hydrophobic Pocket)

Pi-Stacking
(Nitro-Aryl Ring)

Glu172
(H-Bonding)

H-Bond
(Methoxy O)

Receptor Stabilization
(Chaperone Activity)

Agonist/Antagonist
Mode

Click to download full resolution via product page

Caption: Predicted binding mode of Compound A within the Sigma-1 receptor pocket. The

protonated piperidine nitrogen forms a critical salt bridge, while the electron-deficient nitro-aryl

ring engages in

-stacking.

Experimental Protocols
To validate the bioactivity of Compound A and its analogs, the following standardized protocols

are recommended. These protocols ensure data integrity and reproducibility.[1]

Sigma-1 Receptor Radioligand Binding Assay
Objective: Determine the affinity (

) of the piperidine derivative.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1451525/docs?utm_src=pdf-body-img#comparative-bioactivity-guide-3-2-methoxy-5-nitrophenoxy-piperidine-structural-analogs
https://digibug.ugr.es/bitstream/handle/10481/72485/acschemneuro.1c00435.pdf;jsessionid=31A85AF7F846CA214FA6C4CF899BAD29?sequence=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451525?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Radioligand: [³H]-(+)-Pentazocine (specific for

).[1]

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

.[1]

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

for 15 min. Resuspend pellet.[1]

Incubation:

Mix 100

L membrane suspension (approx. 200

g protein).[1]

Add 25

L [³H]-(+)-Pentazocine (Final conc: 2 nM).[1]

Add 25

L Test Compound A (Concentration range:

to

M).[1]

Non-specific binding control: Add 10

M Haloperidol.[1]
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Equilibrium: Incubate at 37°C for 120 minutes. (Note: Extended time ensures equilibrium for

lipophilic ligands).[1]

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine to reduce non-specific binding).

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

using the Cheng-Prusoff equation.[1][3]

Microsomal Stability Assay
Objective: Assess metabolic liability of the nitro/methoxy groups.[1]

Workflow:

Incubate Compound A (1

M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.[1]

Sample at t = 0, 15, 30, 60 min.[1]

Quench with ice-cold acetonitrile containing internal standard.

Analyze via LC-MS/MS.[1] Monitor parent ion disappearance and appearance of the amine

metabolite (reduction of -NO2).[1]

Synthesis & Optimization Logic
The synthesis of Compound A is a self-validating test of nucleophilic aromatic substitution (

).[1]
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3-Hydroxypiperidine
(Nucleophile)

Reaction: S_NAr
Base: NaH or K2CO3
Solvent: DMF, 80°C

Optimization Point:
If yield <50%, switch to Mitsunobu

(DIAD, PPh3)

1-Fluoro-2-methoxy-5-nitrobenzene
(Electrophile)

3-(2-Methoxy-5-nitrophenoxy)piperidine
(Compound A)

Yield: ~65-80%

Click to download full resolution via product page

Caption: Synthetic pathway for Compound A. The electron-withdrawing nitro group activates

the benzene ring for

, making this a robust and high-yielding reaction.

Conclusion
3-(2-Methoxy-5-nitrophenoxy)piperidine represents a balanced pharmacophore between

lipophilicity and electronic activation.

Advantages: High specific affinity for Sigma-1 receptors; synthetically accessible; nitro group

offers a handle for further derivatization (reduction to amine).

Limitations: Moderate metabolic stability due to potential nitro-reduction; lower affinity than

extended-linker analogs (e.g., phenoxypropyl derivatives).

Recommendation: Use Compound A as a rigid probe for exploring the steric tolerance of the

receptor's hydrophobic pocket.[1] For therapeutic development, consider reducing the nitro
group to an amide to improve solubility and selectivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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